Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate
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Overview
Description
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate is an organic compound with a complex molecular structure. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique properties and versatility, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methoxyphenyl)-4-oxobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative of carbamate with similar reactivity but less complex structure.
2-tert-Butyl-4-methoxyphenol: Another compound with a tert-butyl group and methoxyphenyl moiety, used in different applications.
Uniqueness
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-9-13(18)12-8-5-6-10-14(12)20-4/h5-6,8,10H,7,9,11H2,1-4H3,(H,17,19) |
InChI Key |
NFUPOWIUDBCTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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